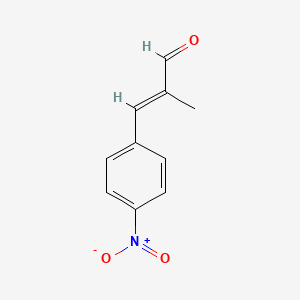
2-Propenal, 2-methyl-3-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenal, 2-methyl-3-(4-nitrophenyl)- is an organic compound with the molecular formula C10H9NO3 It is a derivative of propenal, featuring a nitrophenyl group attached to the third carbon and a methyl group on the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- typically involves the condensation of 4-nitrobenzaldehyde with isobutyraldehyde in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate aldol product, which then undergoes dehydration to yield the final compound .
Industrial Production Methods
Industrial production of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenal, 2-methyl-3-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: 2-Methyl-3-(4-nitrophenyl)propanoic acid.
Reduction: 2-Methyl-3-(4-aminophenyl)propenal.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Propenal, 2-methyl-3-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 2-Propenal, 2-methyl-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the presence of the nitro group, which enhances the compound’s electrophilic nature .
Comparación Con Compuestos Similares
Similar Compounds
2-Propenal, 2-methyl-3-phenyl-: Similar structure but lacks the nitro group, resulting in different chemical properties and reactivity.
2-Propenal, 3-(2-methoxyphenyl)-: Contains a methoxy group instead of a nitro group, leading to variations in its chemical behavior and applications.
Uniqueness
The nitro group enhances the compound’s electrophilic nature, making it more reactive in certain chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
(E)-2-methyl-3-(4-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C10H9NO3/c1-8(7-12)6-9-2-4-10(5-3-9)11(13)14/h2-7H,1H3/b8-6+ |
Clave InChI |
UTNWCRRIRXIRHG-SOFGYWHQSA-N |
SMILES isomérico |
C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C=O |
SMILES canónico |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


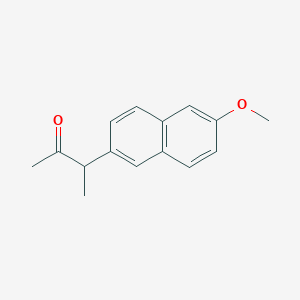
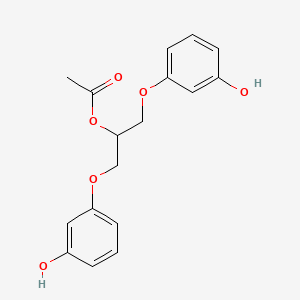
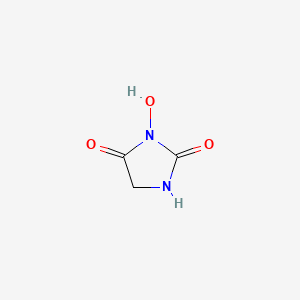
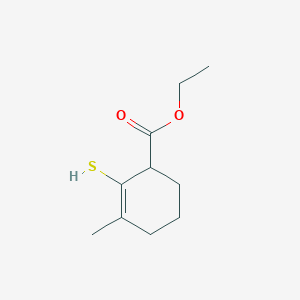
![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)
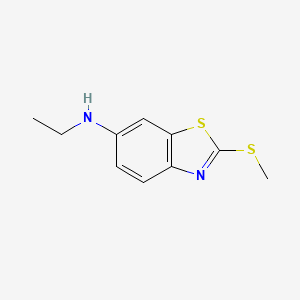
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
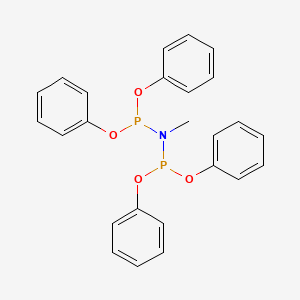
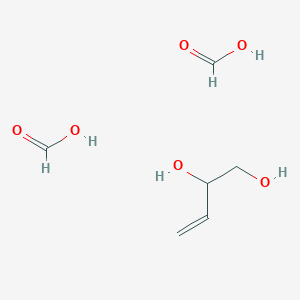


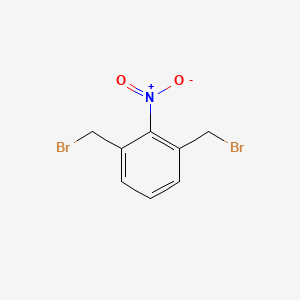
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
